3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
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Overview
Description
3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique imidazo[1,5-a]pyrazine core with a difluoromethyl group attached, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the difluoromethylation of an imidazo[1,5-a]pyrazine precursor. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction is often carried out in the presence of a base like potassium tert-butoxide (KOtBu) and a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, continuous processes are preferred due to their efficiency and scalability. One such method involves the use of a continuous stirred-tank reactor (CSTR) to facilitate the difluoromethylation reaction . This approach allows for precise control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the difluoromethyl group.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl-substituted amines or thiols.
Scientific Research Applications
3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine stands out due to its unique difluoromethyl group, which imparts enhanced stability and bioactivity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
2703780-84-9 |
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Molecular Formula |
C7H9F2N3 |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H9F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h4,6,10H,1-3H2 |
InChI Key |
FFTKVRQOZJRATI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2C(F)F)CN1 |
Purity |
95 |
Origin of Product |
United States |
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